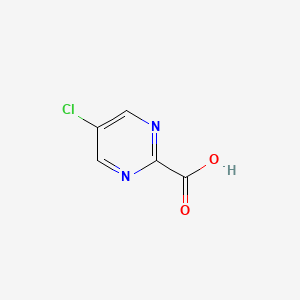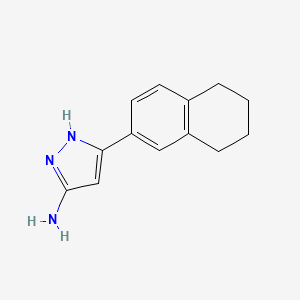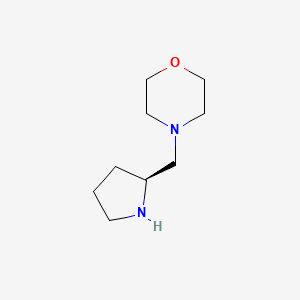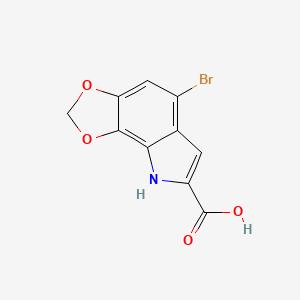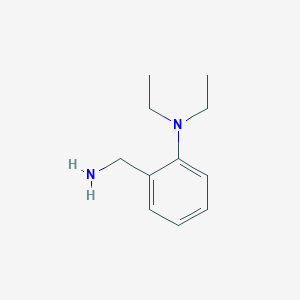
2-(アミノメチル)-N,N-ジエチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom
科学的研究の応用
2-(Aminomethyl)-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary targets of 2-(Aminomethyl)-N,N-diethylaniline are bacterial membranes . This compound belongs to the class of cationic polymers, which are thought to be the last frontier in antibacterial development . These polymers target bacterial membranes, providing several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
The mode of action of 2-(Aminomethyl)-N,N-diethylaniline involves interaction with its targets, leading to changes in the bacterial cells. The compound is thought to damage bacterial membranes, leading to their death . .
Biochemical Pathways
It is known that cationic polymers like this compound can disrupt bacterial membranes, potentially affecting a wide range of cellular processes
Result of Action
The result of the action of 2-(Aminomethyl)-N,N-diethylaniline is the death of bacterial cells. By damaging bacterial membranes, the compound can kill bacteria rapidly and effectively . This makes it a promising candidate for the development of new antibacterial agents.
生化学分析
Biochemical Properties
2-(Aminomethyl)-N,N-diethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can influence the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
The effects of 2-(Aminomethyl)-N,N-diethylaniline on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, 2-(Aminomethyl)-N,N-diethylaniline can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)-N,N-diethylaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, 2-(Aminomethyl)-N,N-diethylaniline can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Aminomethyl)-N,N-diethylaniline over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(Aminomethyl)-N,N-diethylaniline can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)-N,N-diethylaniline vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Aminomethyl)-N,N-diethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-N,N-diethylaniline within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can be distributed to various subcellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)-N,N-diethylaniline is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals or post-translational modifications can direct it to particular compartments or organelles, influencing its biochemical activity and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with formaldehyde and diethylamine. The reaction typically proceeds under acidic conditions, using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
C6H5NH2+CH2O+(C2H5)2NH→C6H4(CH2NH(C2H5)2)+H2O
Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-N,N-diethylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.
類似化合物との比較
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)quinoline
- N,N-Diethylaniline
Comparison: 2-(Aminomethyl)-N,N-diethylaniline is unique due to the presence of both aminomethyl and diethylamino groups, which confer distinct chemical and biological properties. Compared to 2-(Aminomethyl)pyridine and 2-(Aminomethyl)quinoline, it has a simpler aromatic structure, making it more accessible for certain synthetic applications. Additionally, the diethylamino group enhances its solubility and reactivity compared to N,N-Diethylaniline.
特性
IUPAC Name |
2-(aminomethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALVTLLSKYQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
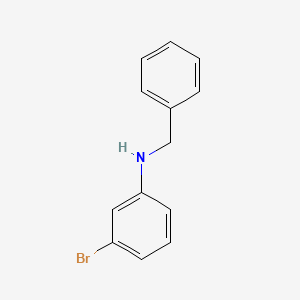
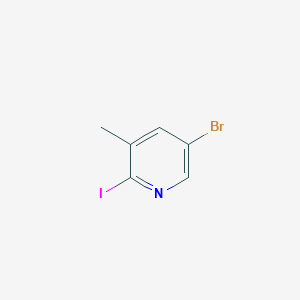
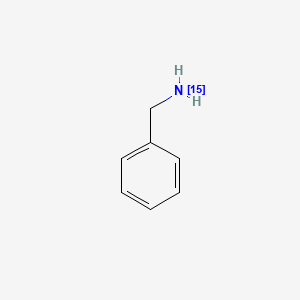
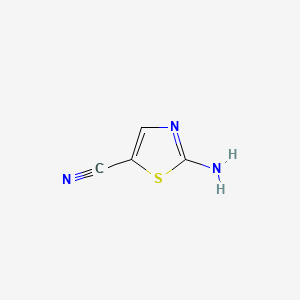
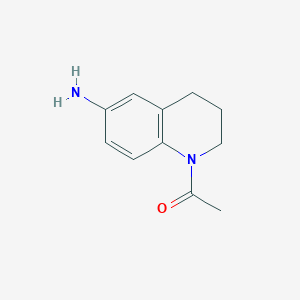
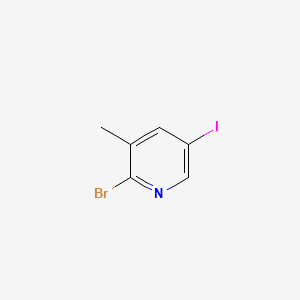
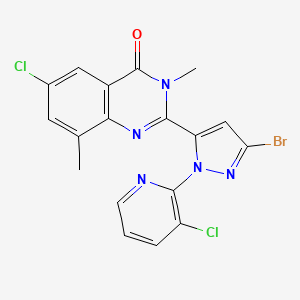
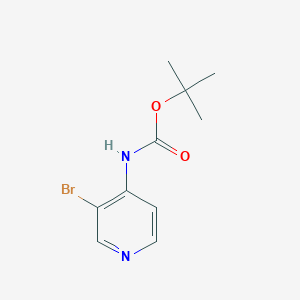
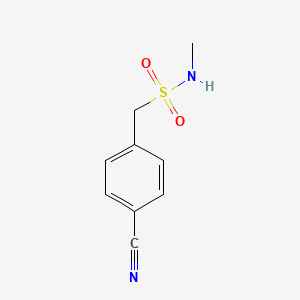
![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)
